Cas no 1564895-40-4 (4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine)
4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine
- 1564895-40-4
- EN300-1290908
-
- Inchi: 1S/C12H21N/c1-3-4-5-10-13-12-8-6-11(2)7-9-12/h1,11-13H,4-10H2,2H3
- InChI Key: ZKFXUTPYCXQVLW-UHFFFAOYSA-N
- SMILES: N(CCCC#C)C1CCC(C)CC1
Computed Properties
- Exact Mass: 179.167399674g/mol
- Monoisotopic Mass: 179.167399674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 12Ų
4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1290908-1.0g |
4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine |
1564895-40-4 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1290908-50mg |
4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine |
1564895-40-4 | 50mg |
$587.0 | 2023-09-30 | ||
| Enamine | EN300-1290908-100mg |
4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine |
1564895-40-4 | 100mg |
$615.0 | 2023-09-30 | ||
| Enamine | EN300-1290908-250mg |
4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine |
1564895-40-4 | 250mg |
$642.0 | 2023-09-30 | ||
| Enamine | EN300-1290908-500mg |
4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine |
1564895-40-4 | 500mg |
$671.0 | 2023-09-30 | ||
| Enamine | EN300-1290908-1000mg |
4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine |
1564895-40-4 | 1000mg |
$699.0 | 2023-09-30 | ||
| Enamine | EN300-1290908-2500mg |
4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine |
1564895-40-4 | 2500mg |
$1370.0 | 2023-09-30 | ||
| Enamine | EN300-1290908-5000mg |
4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine |
1564895-40-4 | 5000mg |
$2028.0 | 2023-09-30 | ||
| Enamine | EN300-1290908-10000mg |
4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine |
1564895-40-4 | 10000mg |
$3007.0 | 2023-09-30 |
4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine
Recent Advances in the Study of 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine (CAS: 1564895-40-4)
The compound 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine (CAS: 1564895-40-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the unique structural features of 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine, which make it a promising candidate for modulating specific biological targets. The compound's cyclohexylamine core, coupled with the pent-4-yn-1-yl substituent, provides a versatile scaffold for further chemical modifications. Researchers have explored its role as a building block in the synthesis of novel bioactive molecules, particularly in the context of central nervous system (CNS) disorders.
One of the key advancements in the study of this compound is its application in the development of sigma receptor ligands. Sigma receptors, particularly the sigma-1 subtype, have been implicated in various neurological and psychiatric conditions. Preliminary in vitro studies have demonstrated that derivatives of 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine exhibit high affinity for sigma-1 receptors, suggesting potential utility in the treatment of neuropathic pain and neurodegenerative diseases.
In addition to its pharmacological potential, recent research has also focused on optimizing the synthetic routes for 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine. A study published in the Journal of Medicinal Chemistry reported an efficient, scalable synthesis of the compound using a combination of reductive amination and alkyne functionalization strategies. This methodological advancement is expected to facilitate further exploration of its biological properties and accelerate the development of related analogs.
Despite these promising findings, challenges remain in fully elucidating the compound's mechanism of action and therapeutic profile. Current research efforts are directed toward understanding its pharmacokinetics and toxicity, as well as identifying optimal formulations for in vivo studies. Collaborative initiatives between academic and industrial researchers are expected to play a crucial role in advancing the clinical translation of this compound.
In conclusion, 4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine represents a valuable chemical entity with significant potential in drug discovery. Ongoing research is likely to uncover new applications and refine its therapeutic utility, making it a compound of enduring interest in the chemical biology and medicinal chemistry communities.
1564895-40-4 (4-methyl-N-(pent-4-yn-1-yl)cyclohexan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)